molecular formula C9H9NO4S B13303003 2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile

Cat. No.: B13303003
M. Wt: 227.24 g/mol
InChI Key: IFTORICSFBVNMX-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile is an organic compound that features a methanesulfonyl group, a furan ring, and a nitrile group. Compounds with such functional groups are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the methanesulfonyl group: This can be achieved by reacting the intermediate with methanesulfonyl chloride under basic conditions.

    Formation of the nitrile group: The nitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanesulfonyl group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like sodium cyanide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile could have various applications in scientific research:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The methanesulfonyl group could act as an electrophile, while the nitrile group might participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methanesulfonyl-3-(2-furyl)-3-oxopropanenitrile: Similar structure but without the methyl group on the furan ring.

    3-(2-Methylfuran-3-yl)-3-oxopropanenitrile: Lacks the methanesulfonyl group.

    2-Methanesulfonyl-3-(2-methylfuran-3-yl)propanoic acid: Similar but with a carboxylic acid group instead of the nitrile.

Uniqueness

2-Methanesulfonyl-3-(2-methylfuran-3-yl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which can confer distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

3-(2-methylfuran-3-yl)-2-methylsulfonyl-3-oxopropanenitrile

InChI

InChI=1S/C9H9NO4S/c1-6-7(3-4-14-6)9(11)8(5-10)15(2,12)13/h3-4,8H,1-2H3

InChI Key

IFTORICSFBVNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=O)C(C#N)S(=O)(=O)C

Origin of Product

United States

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